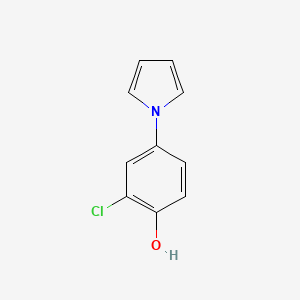

2-Chloro-4-(1H-pyrrol-1-yl)phenol

Descripción

2-Chloro-4-(1H-pyrrol-1-yl)phenol is a substituted phenolic compound featuring a chlorine atom at the 2-position and a pyrrole ring at the 4-position of the benzene ring. The phenol group (-OH) enhances hydrogen-bonding capabilities, influencing its solubility and reactivity in polar solvents . The molecular formula is inferred as C₉H₇ClN₂O, with a molecular weight of approximately 194.5 g/mol. The chloro and pyrrole substituents likely confer electron-withdrawing and π-conjugation effects, respectively, which may impact its chemical behavior and applications in pharmaceuticals or organic synthesis.

Propiedades

IUPAC Name |

2-chloro-4-pyrrol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXHACCWYBPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1H-pyrrol-1-yl)phenol typically involves the reaction of 2-chlorophenol with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of pyrrole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrrole ring, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, temperatures around 50-100°C.

Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions, temperatures around 0-25°C.

Reduction: Reducing agents (e.g., LiAlH4), solvents like ether, temperatures around 0-25°C.

Major Products

Substitution: Formation of substituted derivatives such as 2-amino-4-(1H-pyrrol-1-yl)benzenol.

Oxidation: Formation of 2-chloro-4-(1H-pyrrol-1-yl)benzaldehyde.

Reduction: Formation of reduced derivatives such as 2-chloro-4-(1H-pyrrol-1-yl)cyclohexanol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4-(1H-pyrrol-1-yl)phenol is investigated for its pharmacological properties, particularly as an antimicrobial and anticancer agent. Its mechanism of action often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in folate metabolism and fatty acid biosynthesis.

Case Study: Antimicrobial Activity

A study highlighted the compound's ability to inhibit multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated significant binding interactions with DHFR, indicating its potential as a lead compound for developing new antitubercular agents .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its utility in creating heterocyclic compounds is particularly notable.

Synthetic Routes:

- Method 1: Reaction of 2-chloro-4-nitrophenol with 2,5-dimethylpyrrole under catalytic conditions.

- Method 2: Coupling reaction using 2-chloro-4-bromophenol and 2,5-dimethylpyrrole with a palladium catalyst .

Materials Science

The compound is also explored for applications in materials science, particularly in developing organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced material applications.

Table: Summary of Applications

Biological Evaluation

Recent studies have focused on evaluating the biological activity of derivatives of this compound. A series of novel compounds were synthesized and tested for antibacterial activity, with some showing significant inhibition against target enzymes like DHFR and enoyl ACP reductase. These findings suggest that derivatives could serve as effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Key Structural Differences :

- Phenol vs. Aniline/Pyridine: The -OH group in the target compound enables stronger hydrogen bonding compared to the -NH₂ group in 2-chloro-4-(1H-pyrrol-1-yl)aniline or the nitrogen in pyridine derivatives .

- Diazenyl vs. Pyrrole Substituents: HC Yellow No. 16 contains a diazenyl (-N=N-) chromophore, critical for its dye properties, whereas the pyrrole group in the target compound lacks such conjugation .

- Ferrocene Moieties : The ferrocene derivative exhibits redox activity, unlike the purely organic target compound .

Physical and Chemical Properties

- Hydrogen Bonding: The phenol group facilitates robust hydrogen-bonding networks, enhancing crystalline stability and aqueous solubility compared to non-phenolic analogs (e.g., pyridine derivatives) .

- Melting Points: Analogous compounds (e.g., 2-amino-4-substituted pyridines) exhibit high melting points (268–287°C) due to intermolecular interactions , suggesting the target compound may similarly exhibit thermal stability.

- Reactivity : The chloro group is susceptible to nucleophilic substitution, but the electron-withdrawing -OH and pyrrole substituents may modulate reaction kinetics compared to less-polar analogs (e.g., ferrocene derivatives) .

Actividad Biológica

2-Chloro-4-(1H-pyrrol-1-yl)phenol is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 195.63 g/mol. The compound features a chloro group and a pyrrole ring, which are critical for its biological interactions. The presence of both the chloro and hydroxyl functional groups suggests significant reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro and hydroxyl groups facilitate binding through hydrogen bonding and π-π interactions, while the pyrrole ring enhances the compound's capacity to modulate protein activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showcasing its potential as an anti-tuberculosis agent. The compound was found to inhibit the growth of Mtb by targeting specific proteins involved in bacterial metabolism .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar pyrrole structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), cervical adenocarcinoma (HeLa), and lung carcinoma (A549). The IC values for these compounds generally range from submicromolar to micromolar concentrations, indicating potent activity .

Study on Antitumor Activity

A notable study investigated the effects of this compound on glioma cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 5 μM, with an IC value around 3 μM after 72 hours of treatment. The mechanism was linked to the induction of apoptosis, evidenced by increased levels of cleaved PARP and caspase-3 .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was shown to inhibit specific enzymes involved in cancer cell proliferation. The binding affinity was assessed using molecular docking studies, which indicated favorable interactions with target proteins such as EthR2, a known target for drug-resistant strains of Mtb .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| BM212 | BM212 | Pyrrole derivative | Potent against Mtb |

| Doxorubicin | Doxorubicin | Anthracycline antibiotic | Anticancer agent |

| Penicipyrroether A | Penicipyrroether A | Pyrrole alkaloid | Strong antiglioma activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.